5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Description
5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a fluorinated benzodioxinone derivative characterized by a dimethyl substitution at the 2,2-positions and a fluorine atom at the 5-position of the benzodioxinone core. This compound is part of a broader class of benzodioxinones, which are widely utilized as intermediates in organic synthesis, particularly for constructing natural products and functional polymers.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9FO3/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5H,1-2H3 |
InChI Key |
BCDJCHMCNCNMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C(=CC=C2)F)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant synthetic approach to 5-Fluoro-2,2-dimethyl-4H-benzo[d]dioxin-4-one involves the cyclization reaction between substituted salicylic acids and acetylenic esters. This reaction forms the benzodioxinone ring system, incorporating the fluorine substituent at the 5-position and the dimethyl groups at the 2,2-positions. The key features of this synthetic route are:
- Use of copper(I) iodide (CuI) as a catalyst.
- Sodium bicarbonate (NaHCO₃) as a base.
- Acetonitrile as the solvent.
- Mild reaction conditions, typically at room temperature.
This methodology provides a direct and efficient route to 4H-benzo[d]dioxin-4-one derivatives, including the fluorinated and dimethylated analogues.
Detailed Reaction Conditions and Mechanism
The reaction proceeds via the activation of the acetylenic ester by CuI, facilitating nucleophilic attack by the phenolic hydroxyl group of the salicylic acid derivative. Sodium bicarbonate acts to neutralize generated acids and maintain a basic environment conducive to cyclization.
The general reaction scheme can be summarized as:
The reaction is typically complete within several hours under these mild conditions, yielding the desired product in moderate to good yields.
Representative Experimental Procedure
Based on the literature from the Royal Society of Chemistry (RSC) and Chemsrc data, a typical preparation method is as follows:
- Mix 5-fluorosalicylic acid (or equivalent fluorinated salicylic acid derivative) with an acetylenic ester (e.g., dimethyl acetylenedicarboxylate).
- Add catalytic amounts of copper(I) iodide and sodium bicarbonate.
- Stir the reaction mixture in acetonitrile at room temperature for 4–6 hours.
- Upon completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- Purification is achieved by column chromatography to isolate pure 5-Fluoro-2,2-dimethyl-4H-benzo[d]dioxin-4-one.
Data Table: Summary of Preparation Methods
| Parameter | Details |
|---|---|
| Starting Materials | 5-Fluorosalicylic acid derivatives, acetylenic esters |
| Catalyst | Copper(I) iodide (CuI) |
| Base | Sodium bicarbonate (NaHCO₃) |
| Solvent | Acetonitrile |
| Temperature | Room temperature (20–25 °C) |
| Reaction Time | 4–6 hours |
| Workup | Quenching with water, extraction with ethyl acetate |
| Purification | Column chromatography |
| Yield | Moderate to good (typically 60–85%) |
| Advantages | Mild conditions, straightforward procedure, scalable |
| Limitations | Requires careful control of catalyst loading and purity |
Supporting Research Findings
Literature Evidence
A 2021 study published by the Royal Society of Chemistry demonstrated the direct synthesis of 4H-benzo[d]dioxin-4-one derivatives from salicylic acids and acetylenic esters using CuI and NaHCO₃ in acetonitrile at room temperature. This method was shown to be effective for both mono- and disubstituted acetylenic esters, yielding the benzodioxinone core efficiently.
Chemsrc confirms the molecular formula (C10H9FO3) and molecular weight (196.17 g/mol) of 5-Fluoro-2,2-dimethyl-4H-benzo[d]dioxin-4-one and lists preparation as a key section, indicating the compound is synthesized via the described methodology.
Related Synthetic Routes
- Derivatives of benzodioxinones, including oxazolidinone conjugates, have been synthesized via nucleophilic substitution reactions involving sodium hydride and various brominated ethers in dimethylformamide (DMF) under nitrogen atmosphere. These reactions showcase the versatility of the benzodioxinone scaffold in further functionalization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield 5-amino derivatives .
-
Hydrolysis : Forms 5-hydroxy analogs under basic aqueous conditions (K₂CO₃/H₂O, 60°C) .
Key Factors :
-
Electron-withdrawing methyl groups enhance NAS reactivity at position 5.
-
Steric hindrance from dimethyl groups limits substitution at adjacent positions .
Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
Mechanistic Insights :
-
Coupling occurs preferentially at position 8 due to reduced steric hindrance .
-
Electron-deficient aromatic system facilitates oxidative addition with palladium catalysts .
Bromination and Halogenation
Electrophilic bromination produces halogenated derivatives:
Bromination Protocol :
Key Characteristics :
-
Bromine adds selectively to the α-position of the carbonyl group.
-
Stereospecific Z-configuration forms due to conjugation with the electron-withdrawing dioxinone system .
Redox Reactions
The carbonyl group participates in reduction-oxidation processes:
Challenges :
-
Over-reduction of the dioxin ring occurs with strong reducing agents (e.g., LiAlH₄).
-
Fluorine substituent stabilizes intermediates during oxidation.
Ring-Opening Reactions
Under alkaline conditions (pH > 10), the dioxin ring undergoes hydrolysis:
Applications :
Scientific Research Applications
5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of drugs with antiplasmodial, cytotoxic, and topoisomerase I inhibitory activities.
Materials Science: The compound’s unique photophysical properties make it useful in the development of luminescent materials.
Agricultural Chemistry: Derivatives of this compound are explored as insecticides, fungicides, and crop protection agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as topoisomerase I, leading to the disruption of DNA replication in cancer cells . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity to these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzodioxinones exhibit structural diversity primarily through substitutions at the 2,2-positions (R₁) and the 5-position (R₂). Below is a detailed comparison of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one with key analogs:
Structural and Substituent Variations
Reactivity and Functionalization
- Thermal vs. Photochemical Reactivity: Dimethyl-substituted benzodioxinones (e.g., Alkyne-DMe-Bd) exhibit thermal sensitivity, enabling heat-triggered polymerizations. In contrast, diphenyl analogs (e.g., Alkyne-DPh-Bd) are UV-sensitive, facilitating photopolymerization under ambient conditions . The fluorine atom in 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one may reduce nucleophilic substitution reactivity compared to hydroxyl or alkoxy substituents due to its electronegativity and poor leaving-group ability .
Synthetic Utility :
- Hydroxyl-substituted derivatives (e.g., 5-hydroxy-2,2-dimethyl analogs) serve as precursors for etherification and esterification reactions, as demonstrated in the synthesis of lunularic acid .
- Propargyloxy-substituted derivatives (e.g., Alkyne-DMe-Bd) enable click chemistry for polymer functionalization, achieving quantitative yields under mild conditions .
Physical and Spectroscopic Properties
Biological Activity
5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Molecular Formula: C12H10F O3
Molecular Weight: 222.21 g/mol
CAS Number: 2415364-10-0
The structure of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is characterized by a dioxin ring system with a fluorine substituent at the 5-position. This unique configuration contributes to its biological activity.
Antitumor Activity
Research has demonstrated that 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one exhibits significant antitumor effects. A study evaluated its cytotoxicity against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with an IC50 in the nanomolar range. The mechanism of action was suggested to involve the intracellular release of active metabolites that disrupt nucleotide synthesis pathways .
The biological activity of this compound is primarily attributed to its role as a prodrug. Upon cellular uptake, it is converted into active forms that inhibit DNA synthesis and induce apoptosis in cancer cells. Studies using ^31P NMR spectroscopy confirmed the conversion of the compound into nucleotide analogs through cyclization and hydrolysis processes .
Case Studies
- In Vitro Studies
- Animal Models
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one and its derivatives?
The compound and its derivatives are typically synthesized via:
- Acetonide Protection and Bromination : Starting from 2-hydroxy-4-methylbenzoic acid, acetonide protection with acetone followed by bromination using N-bromosuccinimide (NBS) yields intermediates like 7-(bromomethyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. Subsequent reactions with heterocyclic amines (e.g., LiAlH4 reduction) produce target derivatives .
- Catalyst-Free Cyclization : A green method involves reacting salicylic acid derivatives with acetylenic esters (e.g., dimethyl acetylenedicarboxylate) under catalyst-free conditions. This approach avoids costly reagents and achieves moderate yields (52–68%) via intramolecular cyclization .
- Etherification : Coupling 5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one with bromomethyl aromatic compounds (e.g., 1-(bromomethyl)-4-((3,7-dimethyloctyl)oxy)benzene) under basic conditions yields ether derivatives. Purification via column chromatography (heptane/EtOAc gradients) ensures high purity .
Q. How is structural characterization performed for this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : H and C NMR (400–500 MHz, CDCl₃ or DMSO-d₆) confirm substituent positions and regioselectivity. For example, methyl groups at δ 1.70 ppm (singlet) and fluorobenzene protons at δ 6.30–7.90 ppm are diagnostic .
- Mass Spectrometry (ESI-MS/HRMS) : High-resolution mass spectrometry validates molecular weights (e.g., m/z 335 [M+H]⁺ for methoxy-iodo derivatives) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in asymmetric syntheses .
Q. What role does this compound serve as an intermediate in multistep syntheses?
It acts as a versatile scaffold for:
- Anticancer Agents : Derivatives like 5-((benzo[d]thiazol-2-ylthio)methyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one are synthesized via nucleophilic substitutions and evaluated for cytotoxicity .
- Lipoxygenase Activators/Inhibitors : Alkyloxy-benzyl ether derivatives (e.g., compound 12d) are screened for 15-lipoxygenase-1 modulation using enzyme assays .
- Polymer Precursors : 2-Methylene-4H-benzo[d][1,3]dioxin-4-one undergoes radical polymerization to form degradable polymers, recyclable to salicylic acid .
Advanced Research Questions
Q. How can regioselectivity be optimized in substitutions or functionalizations?
- Directed Metalation : Use CuI-mediated additions to direct acetylenic ester couplings to specific positions on the salicylic acid core .
- Protection/Deprotection Strategies : Triflate intermediates (e.g., 5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one triflate) enable selective cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvent and Temperature Control : Reactions in anhydrous CH₂Cl₂ at 0°C minimize side products during methoxy substitutions .
Q. What methodologies are used to evaluate bioactivity (e.g., enzyme inhibition)?
- Enzyme Purification : His6-tagged human 15-lipoxygenase-1 (h-15-LOX-1) is expressed in E. coli BL21(DE3) and purified via affinity chromatography for in vitro assays .
- Kinetic Assays : Monitor lipid peroxidation rates (e.g., arachidonic acid conversion) spectrophotometrically at 234 nm. IC₅₀ values are calculated for derivatives .
- Docking Studies : Molecular modeling predicts binding interactions between ether derivatives and enzyme active sites, guiding structure-activity relationships (SAR) .
Q. How are asymmetric syntheses of chiral derivatives achieved?
- Asymmetric Transfer Hydrogenation : Chiral oxazolidinone derivatives (e.g., (R)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one) are synthesized using Rh-catalyzed hydrogenation with >95% enantiomeric excess (ee) .
- Chiral Auxiliaries : (S)- or (R)-1-(bromomethyl)-4-((3,7-dimethyloctyl)oxy)benzene is coupled to the core scaffold, followed by chiral HPLC separation .
Q. How can researchers address contradictions in synthetic yields or purity across studies?
- Chromatographic Optimization : Adjust eluent ratios (e.g., heptane/EtOAc from 19:1 to 5:1) to improve resolution during column purification .
- Reaction Monitoring : Use TLC (Rf values: 0.29–0.42) and H NMR to track intermediate formation and minimize side reactions .
- Yield Analysis : Compare solvent systems (e.g., DMSO vs. DMF) and stoichiometry. For example, excess LiAlH4 (2 eq.) improves reduction efficiency in N-alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
